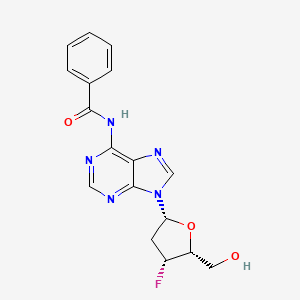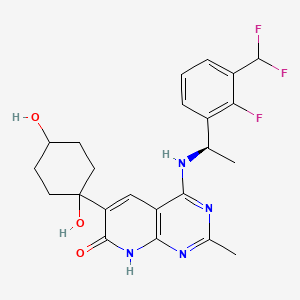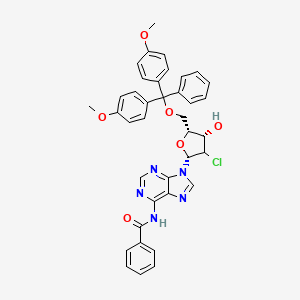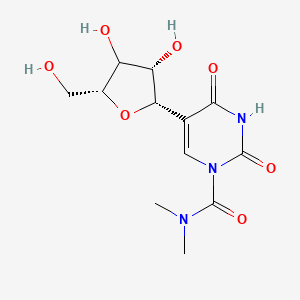
N6-benzoyl-3'-fluoro-2',3'-dideoxyadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6-benzoyl-3’-fluoro-2’,3’-dideoxyadenosine is a purine nucleoside analog. Purine nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound has been studied for its potential antitumor activity, particularly targeting indolent lymphoid malignancies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N6-benzoyl-3’-fluoro-2’,3’-dideoxyadenosine involves several steps, starting from the appropriate purine nucleoside precursor. The key steps typically include:
Fluorination: Introduction of the fluorine atom at the 3’ position.
Deoxygenation: Removal of the hydroxyl groups at the 2’ and 3’ positions.
Benzoylation: Addition of the benzoyl group at the N6 position.
The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired modifications. For example, fluorination might be carried out using a fluorinating agent like diethylaminosulfur trifluoride (DAST), while deoxygenation could involve the use of a reducing agent such as tributyltin hydride .
Industrial Production Methods
Industrial production of N6-benzoyl-3’-fluoro-2’,3’-dideoxyadenosine would likely follow similar synthetic routes but on a larger scale. This would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N6-benzoyl-3’-fluoro-2’,3’-dideoxyadenosine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often leading to the formation of oxo derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, potentially converting the compound to a more reduced state.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution reactions could produce various substituted analogs of N6-benzoyl-3’-fluoro-2’,3’-dideoxyadenosine .
Wissenschaftliche Forschungsanwendungen
N6-benzoyl-3’-fluoro-2’,3’-dideoxyadenosine has several scientific research applications, including:
Chemistry: Used as a model compound to study nucleoside analogs and their chemical properties.
Biology: Investigated for its effects on cellular processes, such as DNA synthesis and apoptosis.
Medicine: Explored for its potential as an antitumor agent, particularly in the treatment of indolent lymphoid malignancies.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
The mechanism of action of N6-benzoyl-3’-fluoro-2’,3’-dideoxyadenosine involves its incorporation into DNA, where it acts as a chain terminator. This inhibits DNA synthesis and induces apoptosis (programmed cell death) in cancer cells. The compound targets specific molecular pathways involved in DNA replication and repair, leading to the selective killing of tumor cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N6-benzoyl-2’,3’-dideoxyadenosine: Lacks the fluorine atom at the 3’ position.
3’-fluoro-2’,3’-dideoxyadenosine: Lacks the benzoyl group at the N6 position.
N6-benzoyl-3’-fluoro-adenosine: Retains the hydroxyl groups at the 2’ and 3’ positions.
Uniqueness
N6-benzoyl-3’-fluoro-2’,3’-dideoxyadenosine is unique due to the combination of the benzoyl group at the N6 position and the fluorine atom at the 3’ position, along with the absence of hydroxyl groups at the 2’ and 3’ positions. This unique structure contributes to its specific antitumor activity and mechanism of action .
Eigenschaften
Molekularformel |
C17H16FN5O3 |
|---|---|
Molekulargewicht |
357.34 g/mol |
IUPAC-Name |
N-[9-[(2R,4R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C17H16FN5O3/c18-11-6-13(26-12(11)7-24)23-9-21-14-15(19-8-20-16(14)23)22-17(25)10-4-2-1-3-5-10/h1-5,8-9,11-13,24H,6-7H2,(H,19,20,22,25)/t11-,12-,13-/m1/s1 |
InChI-Schlüssel |
RWKXHBQARYLBBO-JHJVBQTASA-N |
Isomerische SMILES |
C1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)F |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12405816.png)



![[(E)-[1-(3,4-dichlorophenyl)-3-morpholin-4-ylpropylidene]amino]thiourea](/img/structure/B12405840.png)
![3-Nitro-N-(1-propyl-1H-benzo[d]imidazol-2-yl)benzamide](/img/structure/B12405844.png)

